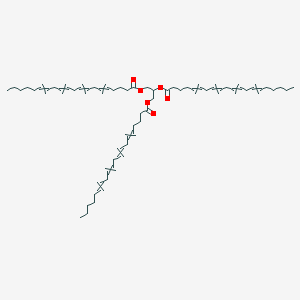
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is a complex organic compound characterized by multiple double bonds in its structure. This compound is derived from icosa-5,8,11,14-tetraenoic acid, which is a polyunsaturated fatty acid. The presence of multiple double bonds makes it a significant molecule in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycerol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
Activation of the carboxylic acid group: This is usually achieved using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid reacts with glycerol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: to enhance reaction rates.
Purification steps: such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The ester groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or O3 in a controlled environment.
Reduction: Pd/C catalyst under H2 gas at room temperature.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated esters with reduced double bonds.
Substitution: Formation of new ester derivatives with different alkoxy groups.
Wissenschaftliche Forschungsanwendungen
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate exerts its effects involves:
Interaction with cell membranes: The polyunsaturated fatty acid chains integrate into cell membranes, affecting fluidity and permeability.
Molecular targets: It may interact with enzymes involved in lipid metabolism, influencing pathways such as the arachidonic acid cascade.
Pathways involved: Modulation of inflammatory pathways through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in inflammation and cell signaling.
Arachidonic acid: Another polyunsaturated fatty acid with similar biological functions.
Eicosapentaenoic acid (EPA): A related compound with anti-inflammatory properties.
Uniqueness
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is unique due to its multiple ester linkages and extensive unsaturation, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C63H98O6 |
|---|---|
Molekulargewicht |
951.4 g/mol |
IUPAC-Name |
2,3-di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3 |
InChI-Schlüssel |
HYVJNYYVNIYMDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
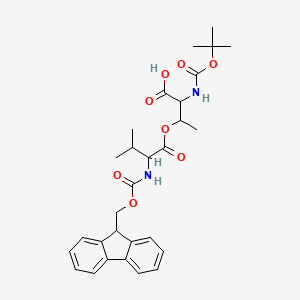
![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)
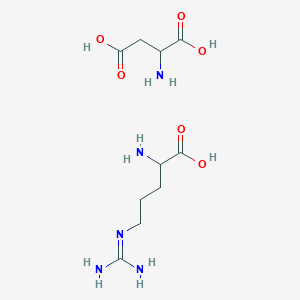
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)
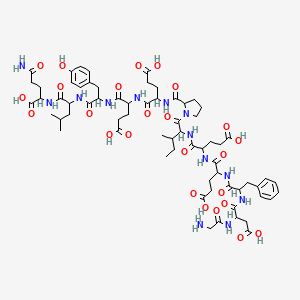
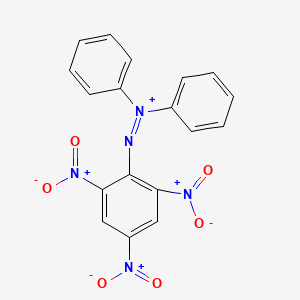
![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
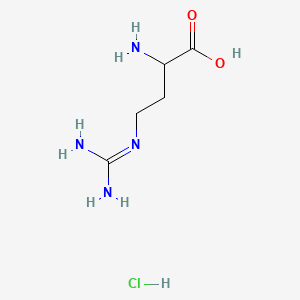
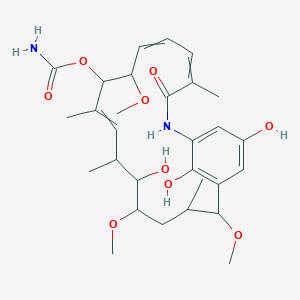
![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
